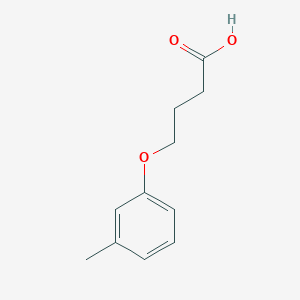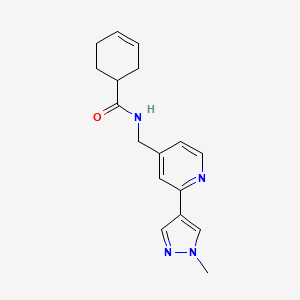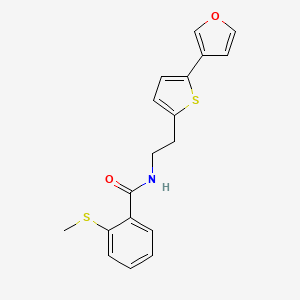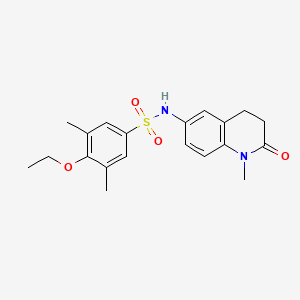
4-(3-Methylphenoxy)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic precursors. For instance, the synthesis of 4,4-bis(diethoxyphosphoryl) butanoic acid is achieved through a five-step process starting from tetraethyl methylene diphosphorate with an overall yield of 64% . Similarly, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involves the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation and further reactions to achieve a 38% yield . These methods suggest that the synthesis of 4-(3-Methylphenoxy)butanoic acid could also be performed through a multi-step synthetic route, potentially involving the protection of functional groups and the use of catalysts or reagents like thionyl chloride.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been confirmed using various analytical techniques such as IR, NMR, and X-ray diffraction studies. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by these methods, and the vibrational wavenumbers were computed using HF and DFT methods . These techniques could be applied to determine the molecular structure of this compound, providing insights into its geometrical parameters and electronic properties.
Chemical Reactions Analysis
The chemical reactions involving related compounds are characterized by their reactivity towards various reagents. The synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, for instance, includes a reaction with thionyl chloride, indicating the compound's reactivity towards acylating agents . This suggests that this compound may also undergo similar reactions, potentially leading to the formation of esters or amides.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide some clues. The first hyperpolarizability and infrared intensities of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid are reported, indicating the compound's potential nonlinear optical properties . The molecular electrostatic potential map was also performed, which is useful in understanding the charge distribution within the molecule. These analyses could be relevant to this compound, suggesting that it may exhibit similar optical properties and charge distribution characteristics.
科学的研究の応用
Synthesis and Antimicrobial Activity
A study by Mickevičienė et al. (2015) explored the synthesis of derivatives from butanoic acids, including compounds related to 4-(3-Methylphenoxy)butanoic acid. These derivatives demonstrated significant antimicrobial activity against bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents Mickevičienė et al., 2015.
Sorption and Environmental Impact
Werner et al. (2012) reviewed the sorption behavior of phenoxy herbicides, including those structurally similar to this compound, to assess their potential environmental impact. The study found that soil organic matter and iron oxides are significant sorbents for these herbicides, which is crucial for understanding their mobility and persistence in the environment Werner et al., 2012.
Polymer Science Application
Trejo-Machin et al. (2017) investigated the use of phloretic acid, a compound similar in function to this compound, as a renewable building block for creating benzoxazine polymers. This study highlights the potential of such compounds in developing advanced materials with desirable thermal and mechanical properties Trejo-Machin et al., 2017.
Catalysis and Process Intensification
Research by Shinde and Yadav (2014) on the esterification of MCPA, a compound related to this compound, using immobilized enzymes under microwave irradiation, shows the potential of such compounds in process intensification and green chemistry applications Shinde and Yadav, 2014.
Photolytic Studies for Synthetic Ion Channels
A study by Ali et al. (2012) demonstrated the optical gating of synthetic ion channels using a photolabile protecting group, illustrating the potential application of compounds like this compound in developing light-responsive nanofluidic devices Ali et al., 2012.
Safety and Hazards
特性
IUPAC Name |
4-(3-methylphenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9-4-2-5-10(8-9)14-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEUMJMOLYOQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22180-01-4 |
Source


|
| Record name | 4-(3-methylphenoxy)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2547415.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline](/img/structure/B2547416.png)




![Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2547425.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2547428.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2547430.png)
![Tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2547435.png)